Cas no 110044-82-1 (MG-101)

MG-101 structure
商品名:MG-101
MG-101 化学的及び物理的性質
名前と識別子
-
- L-Leucinamide,N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-
- CALPAIN INHIBITOR I
- MG 101
- MG-101 (ALLN)
- NULL
- Ac-Leu-Leu-Nle-al
- AC-LEU-LEU-NLE-CHO
- AC-LEU-LEU-NORLEUCINAL
- ac-llnl-cho
- AC-LL-NORLEUCINAL
- ALL
- ALLN
- ALLN Ac-LLnL-CHO MG-101 N-Acetyl-Leu-Leu-Norleu-al N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
- CALPAIN INHIBITOR
- Calpain Inhibitor I,ALLN
- LLNL
- MG-101
- N-Acetyl-Leu-Leu-Norleu-al
- N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
- n-acetyl-leu-leu-norleucinal
- N-Acetyl-L-leucinyl-L-leucinyl-L-norleucinal
- InSolution? ALLN
- KBio2_002847
- (S)-2-acetamido-4-methyl-N-((S)-4-methyl-1-oxo-1-((S)-1-oxohexan-2-ylamino)pentan-2-yl)pentanamide
- KBio2_000279
- HY-18964
- BCBcMAP01_000098
- N-acetyl-L-leucyl-N-[(2S)-1-oxohexan-2-yl]-L-leucinamide
- 2-[(1-Hydroxyethylidene)amino]-N-{1-hydroxy-4-methyl-1-[(1-oxohexan-2-yl)imino]pentan-2-yl}-4-methylpentanimidic acid
- UPCMLD-DP120
- HMS1989N21
- MG101
- CHEMBL304784
- N-[N-(N-Acetyl-L-leucyl)-L-leucyl]-L-norleucine, aldehyde deriv.
- E78366
- N-acetylleucylleucylnorleucinal
- Acetylleucyl-leucyl-norleucinal
- Bio2_000759
- FMYKJLXRRQTBOR-BZSNNMDCSA-N
- HMS1791N21
- Calpain Inhibitor I, >=97% (TLC), powder
- KBioGR_000279
- HMS3402N21
- ALLN - CAS 110044-82-1
- Ac-Leu-Leu-Nle-H
- s7386
- Ac-Leu-Leu-L-norleucinal
- N-Acetyl-L-leucine-L-leucine-L-norleucinal
- J-002364
- Calpain Inhibitor I, >=97.0% (TLC)
- MFCD00065505
- CHEBI:2423
- KBio3_000557
- NCGC00161662-01
- (2S)-2-acetamido-4-methyl-N-[(2S)-4-methyl-1-oxo-1-[[(2S)-1-oxohexan-2-yl]amino]pentan-2-yl]pentanamide
- Bio2_000279
- HMS1361N21
- N-Acetyl-leucyl-leucyl-norleucinal
- N-Ac-Leu-leu-norleucinal
- Ac-Leu-Leu-Nle-CHO; ALLN
- UPCMLD-DP120:002
- AKOS024457579
- N-acetyl-L-leucyl-L-leucyl-L-leucinal
- IDI1_034029
- L-Leucinamide, N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-
- Q27096777
- CALPAIN IHIBITOR I
- CCG-208037
- NS00069341
- (2S)-2-[(2S)-2-acetamido-4-methylpentanamido]-N-[(1S)-1-formylpentyl]-4-methylpentanamide
- KBioSS_000279
- DTXSID70911457
- ALLN, Ac-LLnL-CHO, MG-101, N-Acetyl-Leu-Leu-Norleu-al, N-Acetyl-L-leucyl-L-leucyl-L-norleucinal
- DB07558
- KBio3_000558
- N-acetyl-L-leucyl-N-[(1S)-1-formylpentyl]-L-leucinamide
- Calpain Inhibitor I, N-Acetyl-Leu-Leu-norleucinal, synthetic
- UPCMLD-DP120:001
- N-{N-[N-Acetyl-(S)-leucyl]-(S)-leucyl}norleucinal
- Calpain inhibitor I;Ac-LLnL-CHO;ALLN
- 2-ACETYLAMINO-4-METHYL-PENTANOIC ACID [1-(1-FORMYL-PENTYLCARBAMOYL)-3-METHYL-BUTYL]-AMIDE
- 110044-82-1
- NCGC00161662-02
- BRD-K35923252-001-01-0
- CS-4961
- SCHEMBL231491
- EX-A3085
- NCGC00161662-08
- BSPBio_001559
- (S)-2-acetamido-N-((S)-1-amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-1-oxohexan-2-yl)pentanamide
- BDBM50069792
- BS-48888
- NCGC00161662-03
- KBio2_005415
- (2S)-2-[(2S)-2-ACETAMIDO-4-METHYLPENTANAMIDO]-4-METHYL-N-[(2S)-1-OXOHEXAN-2-YL]PENTANAMIDE
- GTPL13381
-
- MDL: MFCD00065505
- インチ: InChI=1S/C20H37N3O4/c1-7-8-9-16(12-24)22-19(26)18(11-14(4)5)23-20(27)17(10-13(2)3)21-15(6)25/h12-14,16-18H,7-11H2,1-6H3,(H,21,25)(H,22,26)(H,23,27)/t16-,17-,18-/m0/s1
- InChIKey: FMYKJLXRRQTBOR-BZSNNMDCSA-N
- ほほえんだ: O=C(N[C@H](C=O)CCCC)[C@@H](NC([C@@H](NC(C)=O)CC(C)C)=O)CC(C)C
計算された属性
- せいみつぶんしりょう: 383.27800
- どういたいしつりょう: 383.278
- 同位体原子数: 0
- 水素結合ドナー数: 3
- 水素結合受容体数: 7
- 重原子数: 27
- 回転可能化学結合数: 16
- 複雑さ: 492
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 3
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- 疎水性パラメータ計算基準値(XlogP): 3
- トポロジー分子極性表面積: 104
- 互変異性体の数: 16
- ひょうめんでんか: 0
じっけんとくせい
- 色と性状: はくしょくふんまつ
- 密度みつど: 1.020±0.06 g/cm3 (20 ºC 760 Torr),
- ふってん: 510.42°C (rough estimate)
- フラッシュポイント: 192.9°C
- 屈折率: 1.6300 (estimate)
- ようかいど: 極微溶性(0.16 g/l)(25ºC)、
- すいようせい: Soluble in dimethyl sulfoxide, ethanol, methanol. Insoluble in water, and aqueous buffers.
- PSA: 104.37000
- LogP: 3.11470
- ようかいせい: 未確定
MG-101 セキュリティ情報
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- セキュリティの説明: S22; S24/25
- 福カードFコード:3-10
- セキュリティ用語:S22-24/25
- ちょぞうじょうけん:2-8°C
MG-101 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
TRC | M340950-2mg |
MG-101 (ALLN) |
110044-82-1 | 2mg |
$68.00 | 2023-05-17 | ||
TRC | M340950-10mg |
MG-101 (ALLN) |
110044-82-1 | 10mg |
$142.00 | 2023-05-17 | ||
WU HAN AN JIE KAI Biomedical Technology Co., Ltd. | ajci9296-25mg |
Calpain Inhibitor I, ALLN |
110044-82-1 | 98% | 25mg |
¥1328.00 | 2023-09-09 | |
Ambeed | A158847-25mg |
(S)-2-acetamido-N-((S)-1-amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-1-oxohexan-2-yl)pentanamide |
110044-82-1 | 98+% | 25mg |
$128.0 | 2025-02-20 | |
abcr | AB348869-250mg |
Calpain Inhibitor I, 95%; . |
110044-82-1 | 95% | 250mg |
€771.80 | 2024-06-12 | |
SHANG HAI TAO SHU Biotechnology Co., Ltd. | T6583-10 mg |
MG101 |
110044-82-1 | 98.00% | 10mg |
¥987.00 | 2022-04-26 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | C872894-5mg |
Calpain inhibitor-1 |
110044-82-1 | 97% | 5mg |
¥1,044.90 | 2022-01-13 | |
Apollo Scientific | BIC0320-25mg |
Calpain inhibitor I |
110044-82-1 | 25mg |
£160.00 | 2025-02-19 | ||
ChemScence | CS-4961-50mg |
MG-101 |
110044-82-1 | ≥98.0% | 50mg |
$480.0 | 2022-04-28 | |
Ambeed | A158847-1g |
(S)-2-acetamido-N-((S)-1-amino-4-methyl-1-oxopentan-2-yl)-4-methyl-N-((S)-1-oxohexan-2-yl)pentanamide |
110044-82-1 | 98+% | 1g |
$1193.0 | 2025-02-20 |
MG-101 関連文献
-
Wouter A. van der Linden,Lianne I. Willems,Tamer B. Shabaneh,Nan Li,Mark Ruben,Bogdan I. Florea,Gijs A. van der Marel,Markus Kaiser,Alexei F. Kisselev,Herman S. Overkleeft Org. Biomol. Chem. 2012 10 181
-
Melissa Ann Gr?wert,Michael Groll Chem. Commun. 2012 48 1364
-
Takeru Miyakoshi,Hiroyuki Konno Org. Biomol. Chem. 2019 17 2896
-
S. E. Adams,E. J. Robinson,D. J. Miller,P. J. Rizkallah,M. B. Hallett,R. K. Allemann Chem. Sci. 2015 6 6865
-
Hui Li,Yujun Kim,Hyoje Jung,Ji Young Hyun,Injae Shin Chem. Soc. Rev. 2022 51 8957
110044-82-1 (MG-101) 関連製品
- 16395-57-6((S)-5-Oxopyrrolidine-2-carboxamide)
- 607360-67-8(4-(3-phenylpropyl)-1,3-thiazol-2-amine)
- 1065849-35-5(2-(2,4-Difluorophenyl)-1-(piperazin-1-yl)ethan-1-one)
- 1992045-54-1(tert-butyl (3S)-3-amino-3-3-(trifluoromethyl)phenylpropanoate)
- 2034288-38-3(Hexahydro-3-phenyl-1-[(3,3,3-trifluoropropyl)sulfonyl]-1H-azepine)
- 303997-21-9(2-(Dimethylamino)-4-[(4-methoxyphenyl)amino]-6-oxo-6H-1,3-oxazine-5-carbonitrile)
- 2229574-49-4(3-(3,4-difluorophenyl)-2-methoxypropanoic acid)
- 189320-44-3(1-tert-Butyl 3-ethyl 3-(2-nitrobenzyl)piperidine-1,3-dicarboxylate)
- 1261991-47-2(6-Hydroxy-5-(3-nitrophenyl)nicotinic acid)
- 31066-40-7(2-aminobutane-1,3-diol)
推奨される供給者
atkchemica
(CAS:110044-82-1)MG-101

清らかである:95%+
はかる:1g/5g/10g/100g
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:110044-82-1)MG-101

清らかである:99%/99%/99%/99%
はかる:50mg/100mg/250mg/1g
価格 ($):190.0/285.0/420.0/1074.0